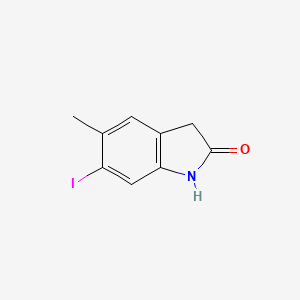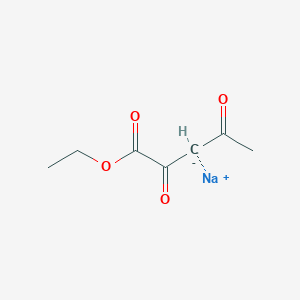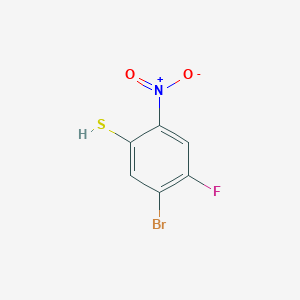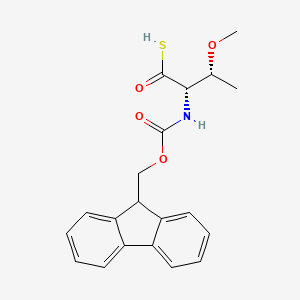![molecular formula C7H8F3N3 B15203127 1-[6-(Trifluoromethyl)pyridazin-3-yl]ethanamine](/img/structure/B15203127.png)
1-[6-(Trifluoromethyl)pyridazin-3-yl]ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[6-(Trifluoromethyl)pyridazin-3-yl]ethanamine is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyridazine ring, with an ethanamine substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[6-(Trifluoromethyl)pyridazin-3-yl]ethanamine typically involves the introduction of the trifluoromethyl group onto the pyridazine ring, followed by the attachment of the ethanamine group. One common method involves the reaction of 6-(trifluoromethyl)pyridazine with ethanamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions: 1-[6-(Trifluoromethyl)pyridazin-3-yl]ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The ethanamine group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve reagents such as halogens or alkylating agents under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
1-[6-(Trifluoromethyl)pyridazin-3-yl]ethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-[6-(Trifluoromethyl)pyridazin-3-yl]ethanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological targets. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-[6-(Trifluoromethyl)pyridazin-3-yl]piperidin-4-amine: This compound has a similar trifluoromethyl-pyridazine core but with a piperidine substituent.
3-Trifluoromethyl-1,2,4-triazoles: These compounds share the trifluoromethyl group but have a different heterocyclic core.
Uniqueness: 1-[6-(Trifluoromethyl)pyridazin-3-yl]ethanamine is unique due to its specific combination of the trifluoromethyl-pyridazine core with an ethanamine substituent. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C7H8F3N3 |
|---|---|
Molecular Weight |
191.15 g/mol |
IUPAC Name |
1-[6-(trifluoromethyl)pyridazin-3-yl]ethanamine |
InChI |
InChI=1S/C7H8F3N3/c1-4(11)5-2-3-6(13-12-5)7(8,9)10/h2-4H,11H2,1H3 |
InChI Key |
MNWZSVNHYPXSKF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NN=C(C=C1)C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Chloro-5-methylimidazo[1,2-a]pyridine](/img/structure/B15203046.png)



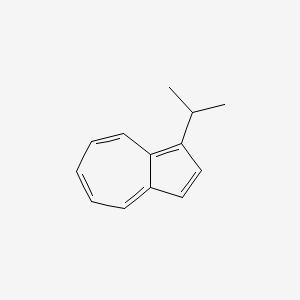
![(4R,5R)-4-[[tert-butyl(dimethyl)silyl]oxymethyl]-2-phenyl-1,3-dioxan-5-ol](/img/structure/B15203078.png)

